1,6,7,8,9,11a,12,13,14,14a-Decahydro-1,13-dihydroxy-6-methyl-4H-cyclopent(f)oxacyclotridecin-4-one

説明

A metabolite from Penicillium brefeldianum that exhibits a wide range of antibiotic activity.

A fungal metabolite which is a macrocyclic lactone exhibiting a wide range of antibiotic activity.

生物活性

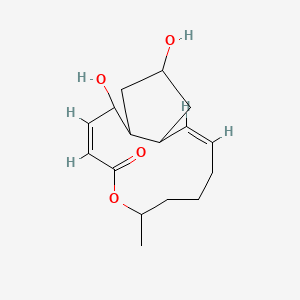

1,6,7,8,9,11a,12,13,14,14a-Decahydro-1,13-dihydroxy-6-methyl-4H-cyclopent(f)oxacyclotridecin-4-one, commonly known as Brefeldin A (BFA), is a natural compound derived from the fungus Penicillium brefeldianum. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

BFA is characterized by its complex cyclopentane and oxacyclotridecane structure. The molecular formula is C14H18O4 with a molecular weight of 250.29 g/mol. Its structural features contribute to its biological activities including inhibition of protein transport and modulation of cellular processes.

BFA primarily acts by disrupting the Golgi apparatus and inhibiting protein transport from the endoplasmic reticulum (ER) to the Golgi. This mechanism involves the inhibition of guanine nucleotide exchange factors (GEFs), which are essential for the function of small GTPases involved in vesicle trafficking. The effects on cellular transport lead to significant alterations in cell function and viability.

Antimicrobial Activity

BFA exhibits a broad spectrum of antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of bacteria and fungi by interfering with their protein synthesis pathways. For instance:

- Antibacterial Effects : BFA has been shown to inhibit Staphylococcus aureus and Escherichia coli by disrupting their cellular processes.

- Antifungal Properties : It is effective against several fungal strains including Candida albicans, demonstrating its potential as an antifungal agent .

Cytotoxicity

Research indicates that BFA possesses cytotoxic properties against various cancer cell lines. The compound induces apoptosis in tumor cells through mechanisms involving:

- Cell Cycle Arrest : BFA causes G1 phase arrest in cancer cells.

- Apoptotic Pathways : It activates caspases leading to programmed cell death .

Immunomodulatory Effects

BFA has been observed to modulate immune responses. It affects lymphocyte activation and cytokine production, which may have implications for autoimmune diseases and immunotherapy strategies.

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of BFA against Candida albicans demonstrated a significant reduction in fungal load in vitro. The minimal inhibitory concentration (MIC) was determined to be 5 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 5 |

Study 2: Cytotoxicity in Cancer Cells

In a series of experiments assessing the cytotoxic effects of BFA on various cancer cell lines (e.g., HeLa and MCF-7), it was found that BFA reduced cell viability significantly at concentrations above 20 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

科学的研究の応用

Overview

1,6,7,8,9,11a,12,13,14,14a-Decahydro-1,13-dihydroxy-6-methyl-4H-cyclopent(f)oxacyclotridecin-4-one is a complex organic compound with significant potential in various scientific and medical applications. This compound is part of a class of substances known for their biological activity and has been studied for its effects in pharmacology and biochemistry.

This compound exhibits a range of biological activities that make it valuable in research and therapeutic contexts:

Antimicrobial Properties

Research indicates that this compound has notable antibacterial activity. It functions by interrupting peptide-chain elongation during protein synthesis in bacteria, effectively inhibiting their growth . This mechanism positions it as a candidate for developing new antibiotics or antimicrobial agents.

Anticancer Potential

Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example:

- In vitro studies demonstrated its efficacy against human prostate cancer (PC-3) and breast cancer (MCF-7) cells by inhibiting cell proliferation and promoting apoptotic pathways .

- The compound's ability to modulate signaling pathways involved in cancer progression suggests its potential as a therapeutic agent in oncology.

Case Study 1: Antibacterial Activity

A study explored the antibacterial effects of similar compounds derived from the same structural family. The findings indicated significant inhibition of bacterial growth at low concentrations. The study utilized standard microbiological assays to measure the minimum inhibitory concentration (MIC) against various pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound analog. The results showed that treatment with the compound led to a reduction in cell viability and increased markers of apoptosis in human breast cancer cells.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 8.5 | 30 |

| MDA-MB-231 | 6.0 | 45 |

Future Research Directions

The promising biological activities of this compound warrant further investigation. Future studies could focus on:

- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its antibacterial and anticancer effects.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.

- Formulation Development : Creating drug formulations that enhance bioavailability and target delivery.

特性

IUPAC Name |

(3Z,11Z)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4-,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZDYYTLMIZCT-MOIRPGTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC/C=C\C2CC(CC2C(/C=C\C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84277-18-9 | |

| Record name | Brefeldin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。